

Spectroscopic Profile of 4-Pyridinecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

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This guide provides a comprehensive overview of the spectral data for **4-Pyridinecarboxaldehyde**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **4-Pyridinecarboxaldehyde**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Pyridinecarboxaldehyde** is characterized by signals from the aldehydic proton and the protons on the pyridine ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
H-C=O (Aldehyde)	10.11 - 10.33	Singlet	-	CDCl ₃ / DMSO-d ₆
H-2, H-6 (ortho to N)	8.90 - 9.07	Doublet	5.2	CDCl ₃ / DMSO-d ₆
H-3, H-5 (meta to N)	7.72 - 7.97	Doublet	5.2	CDCl ₃ / DMSO-d ₆

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) ppm	Solvent
C=O (Aldehyde)	192.5	CDCl ₃
C-4 (ipso to CHO)	142.0	CDCl ₃
C-2, C-6 (ortho to N)	151.0	CDCl ₃
C-3, C-5 (meta to N)	122.0	CDCl ₃

Note: Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Pyridinecarboxaldehyde** shows characteristic absorption bands for the aldehyde and pyridine functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	~2850, ~2750	Medium
C=O stretch (aldehyde)	~1705	Strong
C=N stretch (pyridine)	~1595	Strong
C=C stretch (pyridine)	~1560, ~1415	Medium
C-H in-plane bend (pyridine)	~1210, ~1100	Medium
C-H out-of-plane bend (pyridine)	~825	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Transition	λ_{max} (nm)	Molar Absorptivity (ϵ) L mol ⁻¹ cm ⁻¹	Solvent
$\pi \rightarrow \pi$	256	14,000	Ethanol
$n \rightarrow \pi$	315	1,000	Ethanol

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.
[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Pyridinecarboxaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

- Data Acquisition (^1H NMR):

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Apply a 90° pulse.
- Set the relaxation delay to at least 5 times the longest T_1 relaxation time (typically 1-2 seconds for ^1H).
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

- Data Acquisition (^{13}C NMR):

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay (typically 2-5 seconds for ^{13}C).
- Acquire a larger number of scans due to the low natural abundance of ^{13}C (typically 128 scans or more).

- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

FT-IR Spectroscopy

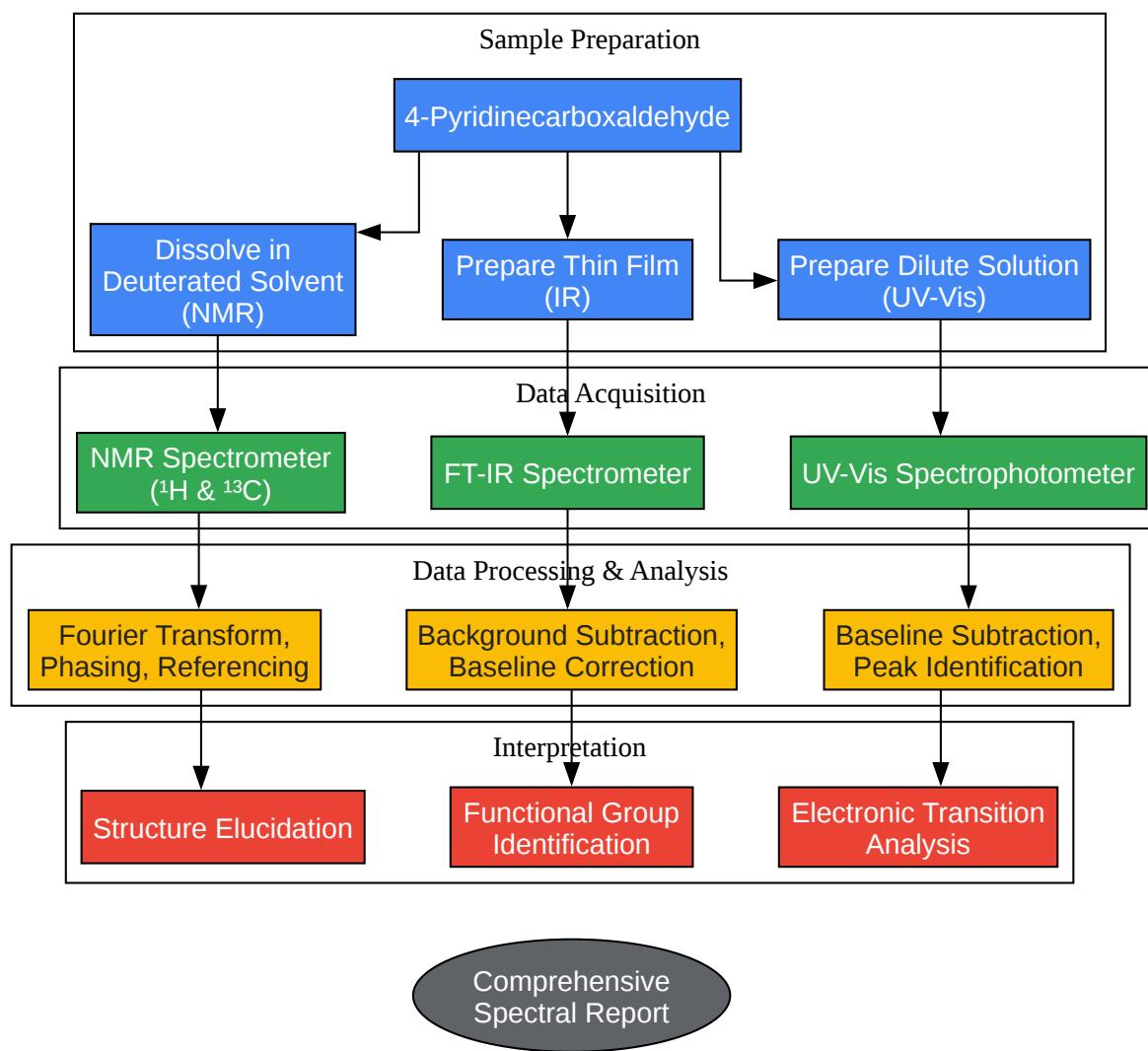
- Sample Preparation (Neat Liquid):
 - Place a drop of neat **4-Pyridinecarboxaldehyde** onto one face of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO_2 interference.
- Data Acquisition:
 - Collect a background spectrum of the empty beam path or the clean salt plates.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - Perform baseline correction if necessary.
 - Label the major absorption peaks.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Pyridinecarboxaldehyde** of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
- Data Processing:
 - The instrument software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

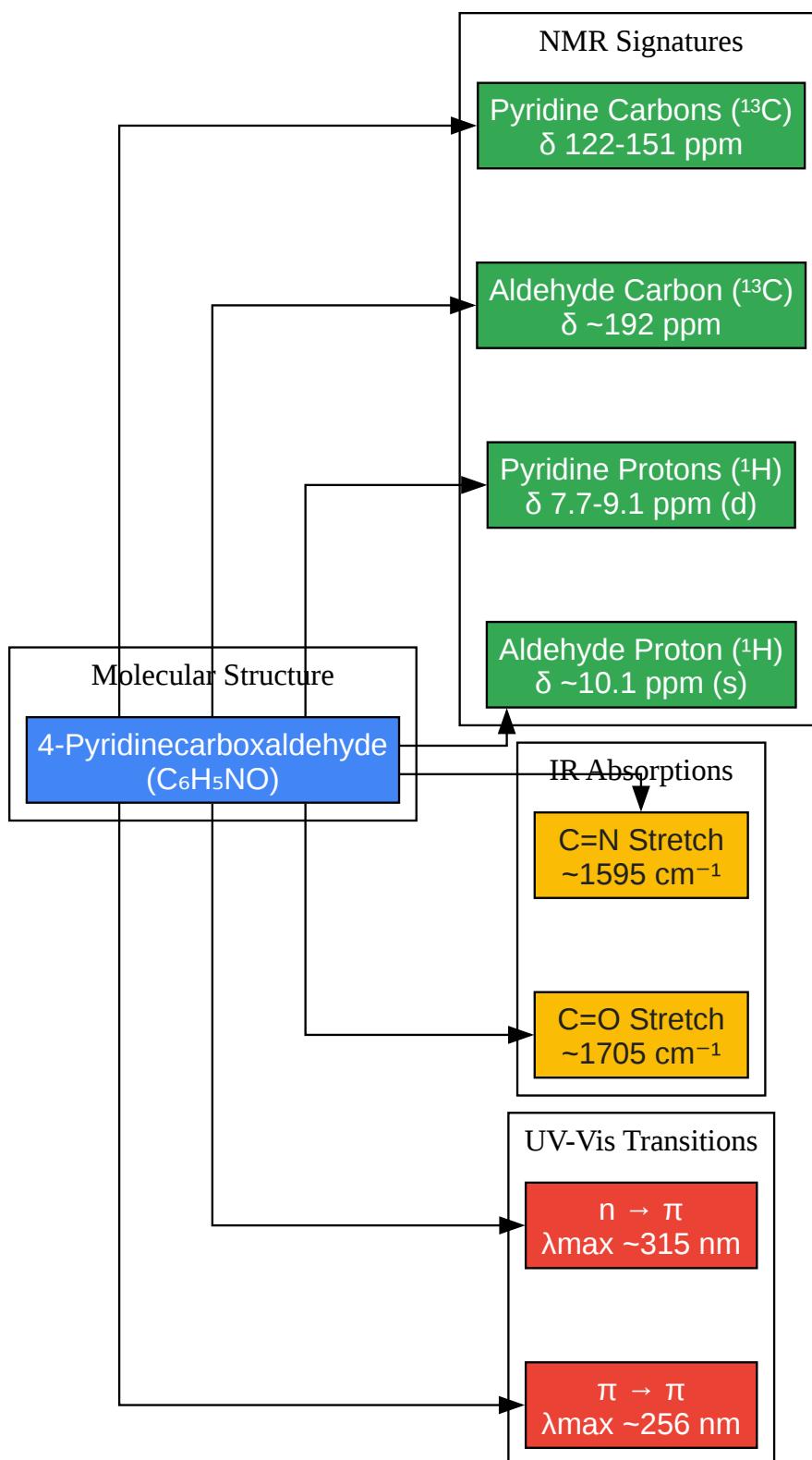
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure of **4-Pyridinecarboxaldehyde** and its expected spectral features.



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Caption: Workflow for the spectroscopic analysis of **4-Pyridinecarboxaldehyde**.



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References

- 1. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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